Benzeneacetamide, 2,4-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, 2,4-dihydroxy-: is an organic compound with the chemical formula C8H9NO3 2,4-dihydroxybenzeneacetamide . This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2nd and 4th positions, along with an acetamide group. It appears as a white crystalline solid and is soluble in water and polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2,4-dihydroxyacetophenone: The synthesis of Benzeneacetamide, 2,4-dihydroxy- can be achieved by reacting 2,4-dihydroxyacetophenone with aqueous ammonia.
From Resorcinol: Another method involves the reaction of resorcinol with sodium alcoholate in alcohol, followed by carboxylation with carbon dioxide under supercritical conditions. .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneacetamide, 2,4-dihydroxy- can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of Benzeneacetamide, 2,4-dihydroxy-.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Benzeneacetamide, 2,4-dihydroxy- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .
Biology and Medicine: Research suggests that compounds similar to Benzeneacetamide, 2,4-dihydroxy- may have antioxidant and anti-inflammatory properties. These properties are attributed to the hydroxyl groups, which can scavenge free radicals and reduce oxidative stress .
Industry: In the agricultural sector, derivatives of Benzeneacetamide, 2,4-dihydroxy- are used as herbicides to control various weeds .
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2,4-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
2,4-Dihydroxybenzoic Acid: Similar in structure but contains a carboxyl group instead of an acetamide group.
2,4-Dihydroxyacetophenone: Contains a ketone group instead of an acetamide group.
Resorcinol: Lacks the acetamide group and has only two hydroxyl groups on the benzene ring.
Uniqueness: Benzeneacetamide, 2,4-dihydroxy- is unique due to the presence of both hydroxyl and acetamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68929-11-3 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4,10-11H,3H2,(H2,9,12) |
InChI Key |
RYKUFCHWCAZVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.